3-Mercaptohexan-1-ol-d5, also known as 3-sulfanylhexan-1-ol-d5, is a deuterated analog of 3-mercaptohexan-1-ol. It belongs to the class of organic compounds known as alkylthiols, which are characterized by the presence of a thiol functional group linked to an alkyl chain. This compound is primarily recognized for its significance in the field of chemistry and biochemistry, particularly in studies related to wine production and flavor chemistry.
3-Mercaptohexan-1-ol-d5 is derived from various biological sources, notably Saccharomyces cerevisiae, commonly known as brewer's yeast. This yeast strain is known for producing a range of thiols during fermentation processes, contributing to the aroma and flavor profiles of wines and other fermented beverages .
The synthesis of 3-Mercaptohexan-1-ol-d5 can be achieved through various synthetic pathways, often involving the modification of precursor compounds. One notable method includes the fermentation of glutathione conjugates, which can yield this thiol under controlled conditions.
A significant study demonstrated that the fermentation of glutathione conjugates of 3-Mercaptohexan-1-ol resulted in the production of the corresponding cysteine conjugate and free thiol. This process was facilitated by specific yeast strains, highlighting the compound's relevance in enological research . The molar conversion yield from these fermentations was approximately 3%, indicating a moderate efficiency in producing this compound from its precursors.
The molecular structure of 3-Mercaptohexan-1-ol-d5 features a hexane backbone with a hydroxyl group (-OH) and a thiol group (-SH) at the third carbon position. The deuterated form indicates that hydrogen atoms have been replaced with deuterium isotopes, enhancing its utility in analytical studies.
The InChI key for this compound is TYZFMFVWHZKYSE-UHFFFAOYSA-N, and its SMILES representation is CCCC(S)CCO. These identifiers facilitate its recognition in chemical databases and literature .
3-Mercaptohexan-1-ol-d5 participates in various chemical reactions typical of thiols, including oxidation to form disulfides and reactions with electrophiles. Its reactivity is influenced by the presence of both the thiol and alcohol functional groups.
In wine chemistry, this compound can undergo transformations that affect its sensory properties. For instance, it can react with aldehydes or ketones present during fermentation, potentially altering aroma profiles significantly .
The mechanism by which 3-Mercaptohexan-1-ol-d5 exerts its effects primarily involves its role as a flavor compound in fermented products. During fermentation, it can be released from precursor compounds through enzymatic activity facilitated by yeast.
Studies have shown that under model fermentation conditions, this thiol can be liberated from glutathione conjugates, leading to enhanced flavor complexity in wines. This process underscores the importance of thiols in contributing to desirable sensory attributes .
3-Mercaptohexan-1-ol-d5 is utilized primarily in research related to flavor chemistry, particularly within the wine industry. It serves as a reference compound for studying thiol precursors and their transformations during fermentation processes. Its deuterated form is especially valuable in mass spectrometry applications for tracing metabolic pathways and quantifying concentrations of thiols in complex mixtures .
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